Methyl 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate
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Overview
Description
Methyl 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a benzimidazole ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of Methyl 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate typically involves the reaction of 2-methyl-[1,2,4]triazolo[1,5-a]benzimidazole with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Methyl 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the ester group to form amides or thioesters.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Methyl 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antimicrobial, and anticancer agent. .
Biological Research: It is used in studies to understand the mechanisms of action of triazolobenzimidazole derivatives and their interactions with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of Methyl 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The triazole and benzimidazole rings can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of these targets. For example, it may inhibit certain kinases or enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Methyl 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate can be compared with other triazolobenzimidazole derivatives such as:
2-methyl-[1,2,4]triazolo[1,5-a]benzimidazole: Lacks the ester group but shares the core structure.
Methyl 2-(2-methyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-yl)acetate: Similar structure but with a quinoxaline ring instead of a benzimidazole ring.
Methyl 2-(2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)acetate: Contains a pyrimidine ring instead of a benzimidazole ring.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
methyl 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-8-13-12-15(7-11(17)18-2)9-5-3-4-6-10(9)16(12)14-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJQHMQKYCCPIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=N1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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